CYP19 Aromatase Inhibition: 6-Methoxybenzofuran Derivatives Demonstrate Superior Potency Versus Unsubstituted Parent and Clinical Reference Arimidex
6-Methoxy-substituted benzofuran derivatives were evaluated for CYP19 (aromatase) inhibitory activity using human placental microsomes with [1,2,6,7-³H]androstenedione as substrate. The 6-methoxybenzofuran-based compounds exhibited IC₅₀ values ranging from 0.01 to 1.46 μM, representing activity greater than that observed for the unsubstituted parent benzofuran compounds and comparable with or greater than the reference drug arimidex (anastrozole; IC₅₀ = 0.6 μM) [1]. The most potent individual 6-methoxybenzofuran derivative (7d, nitrile-substituted triazole) achieved an IC₅₀ of 0.01 μM, approximately 60-fold more potent than arimidex [1].
| Evidence Dimension | CYP19 aromatase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 6-Methoxybenzofuran derivatives: IC₅₀ = 0.01–1.46 μM; most potent derivative 7d: IC₅₀ = 0.01 μM |
| Comparator Or Baseline | Unsubstituted parent benzofuran derivatives: less active (quantitative IC₅₀ not explicitly stated but reported as lower activity); Arimidex (anastrozole): IC₅₀ = 0.6 μM |
| Quantified Difference | Up to ~60-fold greater potency vs. arimidex (0.01 μM vs. 0.6 μM); consistently greater potency than unsubstituted parent compounds across the series |
| Conditions | In vitro human placental microsome assay; radiolabeled [1,2,6,7-³H]androstenedione substrate |
Why This Matters
For researchers developing aromatase inhibitors or studying CYP19 pharmacology, the 6-methoxy substitution on the benzofuran core is a documented potency-enhancing modification, and substituting with unsubstituted benzofuran would compromise inhibitory activity.
- [1] Saberi, M.R., Vinh, T.K., Yee, S.W., Griffiths, B.J., Evans, P.J., Simons, C. Potent CYP19 (Aromatase) 1-[(Benzofuran-2-yl)(phenylmethyl)pyridine, -imidazole, and -triazole Inhibitors: Synthesis and Biological Evaluation. J. Med. Chem. 2006, 49(3), 1016–1022. Table 1; Abstract. View Source
